greater than or equal to 100 mg/mL at 68° F (NTP, 1992) 216000 mg/L (at 25 °C) 1 g in about 5.5 ml water; more sol in hot water; insol in ether; sol in pyridine, aniline; sol in aq soln of alkalies; 1 g dissolves in 18 ml glycerol (density 1.24); 1 g dissolves in about 83 ml alc In water, 2.16X10+5 mg/l @ 25 °C 216 mg/mL at 25 °C
Reducing Intracranial Pressure (ICP): Mannitol acts as an osmotic diuretic, drawing fluid from brain tissues into the bloodstream. This reduces ICP, making it crucial in managing conditions like stroke, head injuries, and brain tumors [Source: National Institutes of Health (NIH) - ].
Improving Renal Function: By increasing urine output, mannitol can prevent acute kidney injury and promote the excretion of toxins in specific scenarios [Source: StatPearls - ].
Protecting Cells and Tissues: Mannitol's cryoprotective properties shield cells and tissues from freezing damage during cryopreservation, a technique used in stem cell research and organ transplantation [Source: Nature Methods - ].
Diagnostics and Imaging: Mannitol's ability to pass through the blood-brain barrier allows it to be used in diagnostic tests like the Mannitol test for diagnosing acute kidney injury and in magnetic resonance imaging (MRI) to enhance contrast [Source: Journal of the American Society of Nephrology - ].
Food Science and Technology:
Sweetener and Bulking Agent: Mannitol is a low-calorie sweetener with a non-cariogenic property, making it a valuable ingredient in sugar-free and diabetic food products. Additionally, its ability to bulk up food without adding calories makes it useful in fat-reduced products [Source: Food and Agriculture Organization (FAO) - ].
Food Preservation and Stability: Mannitol's hygroscopic nature helps retain moisture and prevent spoilage, extending the shelf life of food products [Source: Journal of Food Science - ].
Environmental and Industrial Applications:
Bioremediation: Mannitol serves as a carbon source for specific microorganisms used in bioremediation processes to degrade pollutants and contaminants in soil and water [Source: Environmental Science & Technology - ].
Chemical Synthesis and Manufacturing: Mannitol finds use as a reaction medium and intermediate in various chemical reactions, particularly in the production of pharmaceuticals and cosmetics [Source: Chemical & Engineering News - ].
Used for the promotion of diuresis before irreversible renal failure becomes established, the reduction of intracranial pressure, the treatment of cerebral edema, and the promotion of urinary excretion of toxic substances. FDA Label Bronchitol is indicated for the treatment of cystic fibrosis (CF) in adults aged 18 years and above as an add-on therapy to best standard of care. Cystic fibrosis with pulmonary disease
Therapeutic Uses
Diuretics, Osmotic MEDICATION (VET): INTRAAORTIC PRETREATMENT WITH 10% MANNITOL SOLN PRIOR TO INTRAAORTIC CONTRAST ANGIOGRAPHY PROCEDURES GIVES RENAL PROTECTION & REDUCES INCIDENCE OF PARAPLEGIA & AZOTEMIA IN DOGS. MEDICATION (VET): IN DOGS AS OSMOTIC DIURETIC CAUSING CELLULAR DEHYDRATION, TO REDUCE INTRAOCULAR PRESSURE IN GLAUCOMA, & TO REDUCE CEREBRAL EDEMA FOLLOWING SURGERY OR INJURY. DOSE FOR REDUCTION OF INTRACRANIAL PRESSURE & BRAIN MASS PRIOR TO NEUROSURGERY, OR FOR REDUCTION OF INTRAOCULAR TENSION...OF CONGESTIVE GLAUCOMA OR FOR OPHTHALMIC SURGERY, IS 1.5 TO 2 G/KG, GIVEN AS 15 OR 20% SOLN OVER PERIOD OF 30 TO 60 MIN. ADULT DOSE FOR PROMOTION OF DIURESIS RANGES FROM 50 TO 200 G OVER 24-HR PERIOD OF INFUSION; RATE IS GENERALLY ADJUSTED TO MAINTAIN URINARY OUTPUT OF @ LEAST 30 TO 50 ML/HR. ...PREVENTION OF ACUTE RENAL FAILURE DURING...SURGERY OR FOR TREATMENT OF OLIGURIA, TOTAL DOSE IS 50 TO 100 G...FOR ADULT PATIENTS. MANNITOL IS NEARLY ALWAYS GIVEN IV, & HENCE IT IS IMPRACTICAL FOR MGMNT OF CHRONIC EDEMA, REGARDLESS OF ITS CAUSE. ...USE OF MANNITOL IS IN EVALUATION OF ACUTE OLIGURIA. WITH PARTIAL REDUCTION IN GLOMERULAR FUNCTION...URINE FLOW MAY BE INCR TOWARD NORMAL BY ADMIN OF OSMOTIC DIURETIC, & THIS RESPONSE MAY SERVE AS GUIDE FOR ADDITIONAL ADMIN OF PARENTERAL FLUIDS. IN PRESENCE OF HYPOTENSION MANNITOL IS MORE EFFECTIVE THAN SALINE SOLN IN MAINTAINING GLOMERULAR FILTRATION. IF GIVEN IN SUFFICIENTLY LARGE AMT, MANNITOL INCR EXTRACELLULAR OSMOLALITY, WHICH IN TURN MAY DECR CELLULAR SWELLING & IMPROVE RENAL BLOOD FLOW. MANNITOL IS EXTENSIVELY EMPLOYED. ...MOST IMPORTANT INDICATION IS PROPHYLAXIS OF ACUTE RENAL FAILURE. ...USED FOR THIS PURPOSE IN CONDITIONS AS DIVERSE AS CARDIOVASCULAR OPERATIONS, SEVERE TRAUMATIC INJURY, OPERATIONS IN PRESENCE OF SEVERE JAUNDICE, & MGMNT OF HEMOLYTIC TRANSFUSION REACTIONS. MANNITOL IS SUPERIOR TO DEXTROSE IN THAT IT IS ONLY SLIGHTLY METABOLIZED IN BODY & IS ONLY SLIGHTLY REABSORBED BY RENAL TUBULE. ...IT REQUIRES LARGER VOL, PRODUCES FEWER SIDE EFFECTS THAN UREA & IS EQUALLY EFFECTIVE. MANNITOL REDUCED INFLAMMATION OF NONINJECTED HIND PAW OF RATS IN WHICH POLYARTHRITIS WAS INDUCED. IN ANIMALS WITH BORDETELLA PERTUSSIS-INDUCED PLEURISY, MANNITOL REDUCED VOL OF INFLAMMATORY EXUDATE. INFUSION INTRAVENOUS PYELOGRAPHY (IVP) IN 40 PATIENTS WITH CHRONIC RENAL INSUFFICIENCY RESULTED IN ACUTE RENAL FAILURE (ARF) IN 28 (70%). ADMIN OF HYPERTONIC MANNITOL 60 MINUTES AFTER ADMIN OF THE RADIOGRAPHIC CONTRAST MATERIAL IS HIGHLY EFFECTIVE IN PREVENTING ARF IN PATIENTS WITH CHRONIC RENAL INSUFFICIENCY. MANNITOL ADMIN REVERSED INSULIN INFUSION-INDUCED OPHTHALMOPLEGIA IMMEDIATELY & COMPLETELY WITHIN 2 WEEKS. USE OF MANNITOL IN CEREBRAL EDEMA OF DIABETIC KETOACIDOSIS IS BENEFICIAL IF INSTITUTED PROMPTLY. EXPTL USE: THE DOSE-LIMITING TOXIC EFFECT OF HIGH-DOSE (100 MG/M SQ) CISPLATIN IS RENAL INSUFFICIENCY. HYDRATION WITH FUROSEMIDE- OR MANNITOL-INDUCED DIURESIS HAS BEEN REPORTED TO AMELIORATE THIS TOXICITY. ANIMAL STUDIES SUGGEST THAT MANNITOL MAY BE SUPERIOR TO FUROSEMIDE. High porosity compressed tablets containing different concentrations of the model drug meclizine hydrochloride, the excipient mannitol (Mannit; d-mannitol), and a subliming material, camphor (dl-camphor), were prepared using a new direct compression method, and the dissolution time of the tablets in saliva was studied in 6 healthy volunteers who, at random times, self-administered the tablets by only licking them, without biting or drinking water during administration. The meclizine tablets prepared with mannitol and camphor rapidly dissolved in saliva.
Pharmacology
Chemically, mannitol is an alcohol and a sugar, or a polyol; it is similar to xylitol or sorbitol. However, mannitol has a tendency to lose a hydrogen ion in aqueous solutions, which causes the solution to become acidic. For this reason, it is not uncommon to add a substance to adjust its pH, such as sodium bicarbonate. Mannitol is commonly used to increase urine production (diuretic). It is also used to treat or prevent medical conditions that are caused by an increase in body fluids/water (e.g., cerebral edema, glaucoma, kidney failure). Mannitol is frequently given along with other diuretics (e.g., furosemide, chlorothiazide) and/or IV fluid replacement. Mannitol is a naturally occurring alcohol found in fruits and vegetables and used as an osmotic diuretic. Mannitol is freely filtered by the glomerulus and poorly reabsorbed from the renal tubule, thereby causing an increase in osmolarity of the glomerular filtrate. An increase in osmolarity limits tubular reabsorption of water and inhibits the renal tubular reabsorption of sodium, chloride, and other solutes, thereby promoting diuresis. In addition, mannitol elevates blood plasma osmolarity, resulting in enhanced flow of water from tissues into interstitial fluid and plasma.
MeSH Pharmacological Classification
Sweetening Agents
ATC Code
R05CB16 A - Alimentary tract and metabolism A06 - Drugs for constipation A06A - Drugs for constipation A06AD - Osmotically acting laxatives A06AD16 - Mannitol B - Blood and blood forming organs B05 - Blood substitutes and perfusion solutions B05B - I.v. solutions B05BC - Solutions producing osmotic diuresis B05BC01 - Mannitol B - Blood and blood forming organs B05 - Blood substitutes and perfusion solutions B05C - Irrigating solutions B05CX - Other irrigating solutions B05CX04 - Mannitol R - Respiratory system R05 - Cough and cold preparations R05C - Expectorants, excl. combinations with cough suppressants R05CB - Mucolytics R05CB16 - Mannitol V - Various V04 - Diagnostic agents V04C - Other diagnostic agents V04CX - Other diagnostic agents V04CX04 - Mannitol
Mechanism of Action
Mannitol is an osmotic diuretic that is metabolically inert in humans and occurs naturally, as a sugar or sugar alcohol, in fruits and vegetables. Mannitol elevates blood plasma osmolality, resulting in enhanced flow of water from tissues, including the brain and cerebrospinal fluid, into interstitial fluid and plasma. As a result, cerebral edema, elevated intracranial pressure, and cerebrospinal fluid volume and pressure may be reduced. As a diurectic mannitol induces diuresis because it is not reabsorbed in the renal tubule, thereby increasing the osmolality of the glomerular filtrate, facilitating excretion of water, and inhibiting the renal tubular reabsorption of sodium, chloride, and other solutes. Mannitol promotes the urinary excretion of toxic materials and protects against nephrotoxicity by preventing the concentration of toxic substances in the tubular fluid. As an Antiglaucoma agent mannitol levates blood plasma osmolarity, resulting in enhanced flow of water from the eye into plasma and a consequent reduction in intraocular pressure. As a renal function diagnostic aid mannitol is freely filtered by the glomeruli with less than 10% tubular reabsorption. Therefore, its urinary excretion rate may serve as a measurement of glomerular filtration rate (GFR). MANNITOL IS.../USED/ IN PROPHYLAXIS OF ACUTE RENAL FAILURE. IT IS USED FOR THIS PURPOSE IN CONDITIONS AS DIVERSE AS CARDIOVASCULAR OPERATIONS, SEVERE TRAUMATIC INJURY, OPERATIONS IN THE PRESENCE OF SEVERE JAUNDICE, AND MGMNT OF HEMOLYTIC TRANSFUSION REACTIONS. IN EACH OF THESE CONDITIONS, A PRECIPITOUS FALL IN THE FLOW OF URINE MAY BE ANTICIPATED EITHER AS THE RESULT OF AN ACUTELY REDUCED FILTRATION RATE OR FROM ACUTE CHANGES IN TUBULAR PERMEABILITY. THE LATTER MAY BE CONSEQUENCE OF THE PRESENCE OF NOXIOUS AGENT WITHIN THE TUBULAR FLUID IN EXCESSIVELY HIGH CONCN, IN SOME INSTANCES SUFFICIENT TO RESULT IN ACTUAL PRECIPITATION. IN THESE SITUATIONS, MANNITOL EXERTS OSMOTIC EFFECT WITHIN THE TUBULAR FLUID, INHIBITS WATER REABSORPTION, & MAINTAINS THE RATE OF URINE FLOW. ...CONCN OF TOXIC AGENT WITHIN TUBULAR FLUID DOES NOT REACH EXCESSIVELY HIGH LEVELS THAT OTHERWISE WOULD HAVE BEEN ACHIEVED BY MORE COMPLETE REABSORPTION OF WATER. ...EVEN THOUGH /GLOMERULAR/ FILTRATION RATE IS REDUCED, MANNITOL IS STILL FILTERED @ GLOMERULUS. THE TUBULAR IMPERMEABILITY TO MANNITOL IS NOT ALTERED BY ACUTE RENAL ISCHEMIA OF SHORT DURATION. HENCE, THE MANNITOL THAT IS FILTERED IS ALSO EXCRETED IN THE VOIDED URINE. UNREABSORBED SOLUTE LIMITS BACK DIFFUSION OF WATER. ...URINE VOL CAN BE MAINTAINED EVEN IN PRESENCE OF DECR GLOMERULAR FILTRATION.
Other CAS
69-65-8 87-78-5
Wikipedia
D-(-)-mannitol Mannitol
Drug Warnings
IN EDEMATOUS STATES ASSOC WITH DIMINISHED CARDIAC RESERVE, ADMIN OF MANNITOL INTRODUCES A RISK THAT MAY FAR OUTWEIGH ANY THERAPEUTIC BENEFIT. CONTRAINDICATIONS TO ADMIN OF MANNITOL INCL RENAL DISEASE...ANURIA, MARKED PULMONARY CONGESTION OR EDEMA, MARKED DEHYDRATION, & INTRACRANIAL HEMORRHAGE... MANNITOL SHOULD BE TERMINATED IF PATIENTS DEVELOPS...PROGRESSIVE RENAL DYSFUNCTION, HEART FAILURE, OR PULMONARY CONGESTION. ITS SAFE USE DURING PREGNANCY & IN CHILDREN UNDER 12 YR OF AGE HAS NOT BEEN ESTABLISHED. FACTITIOUS HYPOPHOSPHATEMIA WAS OBSERVED IN A PATIENT RECEIVING LARGE AMT OF IV MANNITOL. CONCN AS LOW AS 25 MMOL/L INHIBITED PHOSPHORUS MEASUREMENT BY DUPONT ACA ENDPOINT METHOD; A KINETIC METHOD WAS UNAFFECTED. MECHANISM OF MANNITOL INTERFERENCE WAS BINDING TO MOLYBDATE IN REACTION, DECR RATE OF COLOR DEVELOPMENT & ENDPOINT MEASUREMENT. For more Drug Warnings (Complete) data for D-MANNITOL (9 total), please visit the HSDB record page.
Biological Half Life
Mannitol has an elimination half-life of 4.7 hours following oral administration; the mean terminal elimination half-life is similar regardless of administration route (oral, inhalation, and intravenous.
Use Classification
Human drugs -> Orphan -> Bronchitol -> EMA Drug Category Cough and cold preparations -> Human pharmacotherapeutic group Human drugs -> Rare disease (orphan) Human Drugs -> EU pediatric investigation plans Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients TEXTURIZER; -> JECFA Functional Classes Cosmetics -> Binding; Humectant; Masking; Moisturising; Skin conditioning
Methods of Manufacturing
...By electrolytic reduction of glucose. Prepn from seaweed; by hydrogenation of invert sugar, monosaccharides, & sucrose. May be extracted from manna and other natural sources with hot alcohol or other selective solvents. Commercially it is produced by catalytic or electrolytic reduction of certain monosaccharides such as mannose and glucose. Manufacture is somewhat complicated by the need for separation of stereoisomers
General Manufacturing Information
Pharmaceutical and medicine manufacturing D-Mannitol: ACTIVE Mannitol: ACTIVE LEVEL OF USE RECOMMENDED: UP TO 1.0% IN CHEWING GUM, UP TO 5.0% IN CANDY.
Analytic Laboratory Methods
COLUMN CHROMATOGRAPHY DEVELOPED BY 85% ISOPROPYL ALC & 15% WATER. CUT MANNITOL FROM COLUMN. ELUTE WITH WARM WATER. ADD SODIUM PERIODATE SOLN & HEAT. COOL & ADD NAHCO3 & POTASSIUM IODIDE. TITRATE WITH 0.05 N SODIUM ARSENITE. MANNITOL DETERMINED BY CONVERSION TO ACETATE & GAS CHROMATOGRAPHY.
Clinical Laboratory Methods
A GC/MS METHOD FOR QUANTITATIVE SIMULTANEOUS DETERMINATION OF MANNITOL & SORBITOL IN PLASMA USING N-BUTYLDIBORONATE DERIVATIVES & GALACTITOL INTERNAL STD WAS DEVELOPED. DETECTION LIMITED TO 20 NG/0.1 ML.
Storage Conditions
Mannitol solutions should be stored at room temperature and protected from freezing.
Interactions
Hydroxyurea (HU) is a potent mammalian teratogen. Within 2-4 hours after maternal injection, HU causes 1) a rapid episode of embryonic cell death and 2) profound inhibition of embryonic DNA synthesis. A variety of antioxidants delays the onset of embryonic cell death and reduces the incidence of birth defects. Antioxidants do not block the inhibition of DNA synthesis, indicating that early embryonic cell death is not caused by inhibited DNA synthesis. We have suggested that some HU molecules may react within the embryo to produce H2O2 and subsequent free radicals, including the very reactive hydroxyl free radical. The free radicals could cause the early cell death; antioxidants are believed to terminate the aberrant free radical reactions resulting in lessened developmental toxicity. To investigate whether hydroxyl free radicals cause the early episode of cell death, pregnant New Zealand white rabbits were injected subcutaneously on gestational day 12 with a teratogenic dose of HU (650 mg/kg) in the presence or absence of 550 mg/kg of D-mannitol (Man), a specific scavenger of hydroxyl free radicals. Osmotic control rabbits received HU plus 550 mg/kg of xylose (Xyl, a nonactive aldose). At term, the teratologic effects of HU were ameliorated by Man as evidenced by decreased incidences of the expected limb malformations. Xyl exerted no demonstrable effect on HU teratogenesis. Histological examination of limb buds at 3-8 hours after maternal injection, showed that Man delayed the onset of HU-induced cell death by as much as 4 hours. Xyl had no effect. That Man acts within the embryo was shown by performing intracoelomic injections on alternate implantation sites with Man, Xyl, or saline followed by subcutaneous injection of the pregnant doe with HU. Embryos were harvested 3-8 hours later. Limb buds from saline- and Xyl-injected embryos exhibited the typical pattern of widespread HU-induced cell death at 3-4 hours, whereas Man-injected embryos did not exhibit cell death until 5-8 hours. These results are consistent with those reported for antioxidant-mediated amelioration of HU-induced developmental toxicity and with the hypothesis that hydroxyl free radicals are the proximate reactive species in HU-induced early embryonic cell death. ... Pentobarbital attenuated the blood-brain barrier disruption induced by hyperosmolar mannitol. This may be attributed, at least in part, to the blood pressure effect of pentobarbital. Implications: When the blood-brain barrier (BBB) was disrupted by a hyperosmolar solution, pentobarbital attenuated the degree of leakage of the blood-brain barrier. Systemic hypotension caused by pentobarbital played a significant role in decreasing the leakage. Our study suggests that when the blood-brain barrier is disrupted, pentobarbital may be effective in protecting the blood-brain barrier. Furthermore, systemic blood pressure plays an important role in determining the degree of disruption.
Stability Shelf Life
Mannitol 25% (Invenex) was chemically and physically stable after five autoclavings at 250 °F for 15 min.
Cruz J, Minoja G, Okuchi K: Improving clinical outcomes from acute subdural hematomas with the emergency preoperative administration of high doses of mannitol: a randomized trial. Neurosurgery. 2001 Oct;49(4):864-71. [PMID:11564247] Cruz J, Minoja G, Okuchi K: Major clinical and physiological benefits of early high doses of mannitol for intraparenchymal temporal lobe hemorrhages with abnormal pupillary widening: a randomized trial. Neurosurgery. 2002 Sep;51(3):628-37; discussion 637-8. [PMID:12188940] Cruz J, Minoja G, Okuchi K, Facco E: Successful use of the new high-dose mannitol treatment in patients with Glasgow Coma Scale scores of 3 and bilateral abnormal pupillary widening: a randomized trial. J Neurosurg. 2004 Mar;100(3):376-83. [PMID:15035271] Roberts I, Smith R, Evans S: Doubts over head injury studies. BMJ. 2007 Feb 24;334(7590):392-4. [PMID:17322250] Wakai A, Roberts I, Schierhout G: Mannitol for acute traumatic brain injury. Cochrane Database Syst Rev. 2005 Oct 19;(4):CD001049. [PMID:16235278] Wang YM, van Eys J: Nutritional significance of fructose and sugar alcohols. Annu Rev Nutr. 1981;1:437-75. [PMID:6821187] Southern KW, Clancy JP, Ranganathan S: Aerosolized agents for airway clearance in cystic fibrosis. Pediatr Pulmonol. 2019 Jun;54(6):858-864. doi: 10.1002/ppul.24306. Epub 2019 Mar 18. [PMID:30884217] FDA Approved Drug Products: BRONCHITOL (mannitol) oral inhalation powde
Inquiry Online
* Please note that we will only send quotations to valid professional email addresses.
For inquiries regarding product suitability or assistance with placing orders, please don't hesitate to reach out to our expert technical support team. Alternatively, you can explore our informative guide pages for further assistance.